8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the benzodioxolylmethyl group: This step often involves nucleophilic substitution reactions.
Addition of the dimethyl and methylbenzyl groups: These groups can be introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like sulfonyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- **(1,3-benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide
- **4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
Uniqueness
The uniqueness of 8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H23N5O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C23H23N5O4/c1-14-4-6-15(7-5-14)12-28-19-20(26(2)23(30)27(3)21(19)29)25-22(28)24-11-16-8-9-17-18(10-16)32-13-31-17/h4-10H,11-13H2,1-3H3,(H,24,25) |
InChI Key |
OISSZYYBNWENRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCC4=CC5=C(C=C4)OCO5)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.